(2S,3R)-2-(chloromethyl)-3-fluorooxane
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Overview
Description
(2S,3R)-2-(chloromethyl)-3-fluorooxane is a chemical compound with a unique structure that includes both a chloromethyl and a fluoro group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(chloromethyl)-3-fluorooxane typically involves the use of optically pure starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the phenylation of optically pure diethyl tartrate, followed by a series of reactions to introduce the chloromethyl and fluoro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and other advanced technologies to ensure consistent product quality and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(chloromethyl)-3-fluorooxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.
Scientific Research Applications
(2S,3R)-2-(chloromethyl)-3-fluorooxane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(chloromethyl)-3-fluorooxane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R)-4-(chloromethyl)-3,4-dihydroxy-2-methoxy-3-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one
- (2R,4S)-4-(chloromethyl)-2-[(2S,3R)-3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2H-quinolin-2-yl]cyclohexan-1-one
Uniqueness
(2S,3R)-2-(chloromethyl)-3-fluorooxane is unique due to its specific stereochemistry and the presence of both chloromethyl and fluoro groups. This combination of features makes it distinct from other similar compounds and can influence its reactivity and applications.
Properties
CAS No. |
837363-64-1 |
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Molecular Formula |
C6H10ClFO |
Molecular Weight |
152.59 g/mol |
IUPAC Name |
(2S,3R)-2-(chloromethyl)-3-fluorooxane |
InChI |
InChI=1S/C6H10ClFO/c7-4-6-5(8)2-1-3-9-6/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
FSXPNDRRLYLFGI-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](OC1)CCl)F |
Canonical SMILES |
C1CC(C(OC1)CCl)F |
Origin of Product |
United States |
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